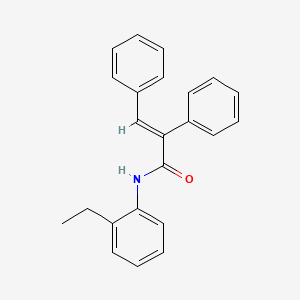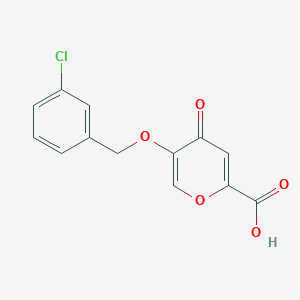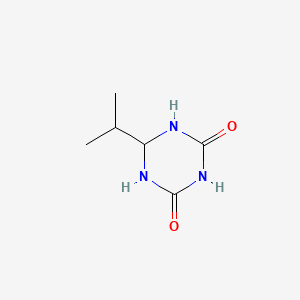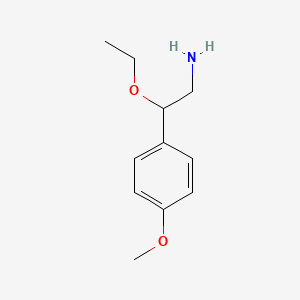![molecular formula C13H10N2O3 B12121389 Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152513-97-7](/img/structure/B12121389.png)
Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenol, 3-[5-(5-metil-2-furanil)-1,2,4-oxadiazol-3-il]- es un compuesto orgánico complejo que presenta un grupo fenólico unido a un anillo de 1,2,4-oxadiazol, que está además sustituido con un grupo 5-metil-2-furanil.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de Fenol, 3-[5-(5-metil-2-furanil)-1,2,4-oxadiazol-3-il]- típicamente implica la formación del anillo de 1,2,4-oxadiazol a través de reacciones de ciclización. Un método común es la reacción de una hidrazida con un óxido de nitrilo apropiado. El grupo fenólico se puede introducir a través de reacciones de sustitución aromática electrofílica.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar síntesis de múltiples pasos a partir de precursores fácilmente disponibles. El proceso se optimizaría para obtener rendimiento y pureza, a menudo involucrando procesos catalíticos y condiciones de reacción controladas para garantizar que se obtenga el producto deseado de manera eficiente.
Tipos de reacciones:
Oxidación: El grupo fenólico puede sufrir oxidación para formar quinonas.
Reducción: El anillo de oxadiazol se puede reducir en condiciones específicas para formar aminas.
Sustitución: La sustitución aromática electrofílica puede ocurrir en el anillo fenólico, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Hidrogenación usando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Halogenación usando bromo o cloración usando gas cloro.
Productos principales:
Oxidación: Quinonas.
Reducción: Aminas.
Sustitución: Fenoles halogenados.
4. Aplicaciones en investigación científica
Fenol, 3-[5-(5-metil-2-furanil)-1,2,4-oxadiazol-3-il]- tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado por sus potenciales efectos terapéuticos debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y resinas.
Aplicaciones Científicas De Investigación
Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
El mecanismo por el cual Fenol, 3-[5-(5-metil-2-furanil)-1,2,4-oxadiazol-3-il]- ejerce sus efectos depende en gran medida de su interacción con los objetivos moleculares. El grupo fenólico puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el anillo de oxadiazol puede interactuar con diversas enzimas y receptores. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos observados.
Compuestos similares:
- Fenol, 3-[[(5-nitro-2-furanil)metil]amino]-
- 2-(2-Furanil)-5-metil-4-feniltiazol
Comparación: Fenol, 3-[5-(5-metil-2-furanil)-1,2,4-oxadiazol-3-il]- es único debido a la presencia del anillo de 1,2,4-oxadiazol, que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes perfiles de reactividad y actividad biológica, lo que lo convierte en un compuesto valioso para aplicaciones específicas.
Comparación Con Compuestos Similares
- Phenol, 3-[[(5-nitro-2-furanyl)methyl]amino]-
- 2-(2-Furanyl)-5-methyl-4-phenylthiazole
Comparison: Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.
Propiedades
Número CAS |
1152513-97-7 |
|---|---|
Fórmula molecular |
C13H10N2O3 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
3-[5-(5-methylfuran-2-yl)-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C13H10N2O3/c1-8-5-6-11(17-8)13-14-12(15-18-13)9-3-2-4-10(16)7-9/h2-7,16H,1H3 |
Clave InChI |
WUYFSVRKZDFRLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=NC(=NO2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide](/img/structure/B12121318.png)




![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)

![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)

![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)
![6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12121386.png)

![2-[(4-Methylphenyl)carbamoyl]benzoic acid](/img/structure/B12121399.png)
